3-Buten-2-one, 4-amino-, (E)-
Overview
Description
3-Buten-2-one, 4-amino-, (E)- is an organic compound with the molecular formula C4H7NO It is an enone, a type of α, β-unsaturated carbonyl compound, which is known for its reactivity in various organic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Buten-2-one, 4-amino-, (E)- can be synthesized through several methods. One common method involves the reaction of 3-buten-2-one with ammonia in ethanol at -30°C for 12 hours, yielding the desired product with an 87% yield . Another method involves the use of 3-buten-2-one, 4-ethoxy-, (3E)- as a starting material .
Industrial Production Methods
Industrial production methods for 3-Buten-2-one, 4-amino-, (E)- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-amino-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce alcohols, and substitution can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-Buten-2-one, 4-amino-, (E)- has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-amino-, (E)- involves its reactivity as an α, β-unsaturated carbonyl compound. It can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form more complex structures . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one:
4-Phenyl-3-buten-2-one: This compound has a phenyl group attached, which alters its reactivity and applications.
Uniqueness
3-Buten-2-one, 4-amino-, (E)- is unique due to the presence of the amino group, which provides additional reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-aminobut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUGWHFIVAQVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398813 | |
Record name | 3-Buten-2-one, 4-amino-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2801-93-6 | |
Record name | 3-Buten-2-one, 4-amino-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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